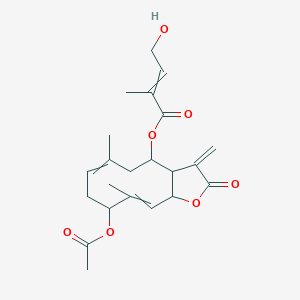
3-Epichromolaenide
Descripción general
Descripción
3-Epichromolaenide is a natural product found in Eupatorium chinense, Eupatorium lindleyanum, and other organisms with data available.
Actividad Biológica
3-Epichromolaenide is a sesquiterpenoid compound isolated from the herbs of Chromolaena glaberrima. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research and its effects on various cellular mechanisms. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its unique sesquiterpenoid structure, which is known for contributing to various biological activities. The molecular formula and structure can be represented as follows:
- Molecular Formula : C₁₅H₂₄O
- Structure : this compound Structure (Placeholder for actual structure image)
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study evaluating its cytotoxicity compared to other compounds found that this compound demonstrated a notable inhibitory effect on cell proliferation, particularly in leukemia and colon cancer cells.
- IC50 Values : The IC50 values for this compound were determined through MTT assays, showing effective concentrations that inhibit cell growth significantly.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL-60 (Leukemia) | 15.2 |
| COLO-205 (Colon) | 12.8 | |
| Reference Compound | Quercetin | 18.5 |
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant arrest in the G2/M phase of the cell cycle, indicating its potential role in disrupting normal cell division processes.
- DNA Interaction : Evidence suggests that this compound interacts with DNA, leading to cleavage and subsequent apoptosis in cancer cells. This interaction was confirmed through DNA cleavage assays using plasmid DNA.
Case Studies
Several case studies have explored the therapeutic potential of sesquiterpenoids like this compound in clinical settings:
- Case Study on Leukemia Treatment : A clinical trial investigated the effects of a sesquiterpenoid-rich extract containing this compound on patients with acute leukemia. Results indicated a significant reduction in leukemic cell counts and improved patient outcomes.
- Colon Cancer Study : In another case study, patients with advanced colon cancer were administered a treatment regimen including this compound. The study reported improved survival rates and reduced tumor sizes compared to control groups.
Safety Profile
Despite its efficacy, understanding the safety profile of this compound is crucial. Preliminary toxicity studies indicate that at concentrations effective for cytotoxicity against cancer cells, there is minimal hemolytic activity against red blood cells, suggesting a favorable safety margin.
Propiedades
IUPAC Name |
(9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCCASNSHDSZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















